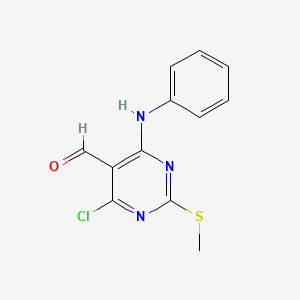
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde
Cat. No. B8770218
M. Wt: 279.75 g/mol
InChI Key: OOVFJRLQYBGISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08058282B2
Procedure details


To a solution of aniline (550 microliter (hereinafter “μL” or “uL”), 6 millimoles (hereinafter “mmol”), 1.2 equivalents (hereinafter “eq”)) in dry DMSO (100 mL) was added NaH as a 60% suspension in mineral oil (240 milligrams (hereinafter “mg”), 6 mmol, 1.2 eq) and the reaction mixture was stirred for 1 hour (hereinafter “h”). To the red solution was then added 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.11 grams (hereinafter “g”), 5 mmol) [Santilli, et al., J. Heterocycl. Chem. 1971, 8, 445-45] dissolved in anhydrous DMSO (20 milliliters (hereinafter “mL”)). The reaction mixture turned yellow and was stirred 2 h at 23°, H2O (250 mL) was added followed by EtOAc (500 mL) The layers were separated; the organic layer was washed with saturated (hereinafter sat'd) aq. NaCl, dried (MgSO4) and filtered. The organic layer was evaporated and the crude residue was dissolved in isopropanol (50 mL) and heated to 60°, H2O (50 mL) was added and the solution was cooled slowly to 23°. The product was isolated by filtration and dried in vacuo to afford 1.06 g (76% yield) of pure 4-chloro-2-methylsulfanyl-6-phenylamino-pyrimidine-5-carbaldehyde. 1H-NMR δ 2.59 (s, 3H), 7.21 (m, 1H), 7.44 (m, 2H), 7.68 (m, 2H), 10.37 (s, 1H), 11.38 (br s, 1H). LC MS (m/e)=280 (MH+).


[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
1.11 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[Cl:10][C:11]1[C:16]([CH:17]=[O:18])=[C:15](Cl)[N:14]=[C:13]([S:20][CH3:21])[N:12]=1.O>CS(C)=O.CCOC(C)=O>[Cl:10][C:11]1[C:16]([CH:17]=[O:18])=[C:15]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:14]=[C:13]([S:20][CH3:21])[N:12]=1 |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.11 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1C=O)Cl)SC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 1 hour (hereinafter “h”)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred 2 h at 23°
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated (hereinafter sat'd) aq. NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude residue was dissolved in isopropanol (50 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 60°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
H2O (50 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled slowly to 23°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1C=O)NC1=CC=CC=C1)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.06 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
